molecular formula C13H18O B167975 1-(4-Methylphenyl)cyclohexanol CAS No. 1821-24-5

1-(4-Methylphenyl)cyclohexanol

Cat. No.: B167975
CAS No.: 1821-24-5
M. Wt: 190.28 g/mol
InChI Key: OBMCONSUAQQHNK-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)cyclohexanol is an organic compound that belongs to the class of alcohols It is characterized by a cyclohexanol ring substituted with a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Methylphenyl)cyclohexanol can be synthesized through several methods. One common approach involves the hydrogenation of 4-methylphenylcyclohexanone using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 50°C and pressures of 1-5 atm.

Industrial Production Methods: In industrial settings, the production of this compound may involve the catalytic hydrogenation of 4-methylphenylcyclohexanone in large reactors. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methylphenyl)cyclohexanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form 1-(4-Methylphenyl)cyclohexanone using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: The compound can be reduced to 1-(4-Methylphenyl)cyclohexane using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form 1-(4-Methylphenyl)cyclohexyl chloride.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Thionyl chloride in the presence of pyridine at room temperature.

Major Products:

    Oxidation: 1-(4-Methylphenyl)cyclohexanone.

    Reduction: 1-(4-Methylphenyl)cyclohexane.

    Substitution: 1-(4-Methylphenyl)cyclohexyl chloride.

Scientific Research Applications

1-(4-Methylphenyl)cyclohexanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.

Comparison with Similar Compounds

1-(4-Methylphenyl)cyclohexanol can be compared with other similar compounds, such as:

    1-Phenylcyclohexanol: Lacks the methyl group on the phenyl ring, leading to different chemical and biological properties.

    4-Methylcyclohexanol: Lacks the phenyl group, resulting in distinct reactivity and applications.

    Cyclohexanol: The simplest form, without any substituents, used as a basic building block in organic synthesis.

Uniqueness: The presence of both the 4-methylphenyl and cyclohexanol moieties in this compound imparts unique chemical and physical properties, making it valuable for specific applications that other similar compounds may not fulfill.

Properties

IUPAC Name

1-(4-methylphenyl)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O/c1-11-5-7-12(8-6-11)13(14)9-3-2-4-10-13/h5-8,14H,2-4,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBMCONSUAQQHNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2(CCCCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70290032
Record name 1-(4-methylphenyl)cyclohexanol
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Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1821-24-5
Record name 1-(4-Methylphenyl)cyclohexanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1821-24-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Methylphenyl)cyclohexanol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC66198
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66198
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Record name 1-(4-methylphenyl)cyclohexanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The following experimental procedure is representative of the reactions set forth below in Table I. Highly reactive calcium (3.07 mmol), prepared from lithium biphenylide (6.15 mmol) and excess CaI2 (4.91 mmol) in THF (30 mL), was cooled to -78° C. The color turned green upon cooling. An organocalcium reagent was prepared by adding p-chlorotoluene (324 mg, 2.56 mmol) to this mixture via a disposable syringe at -78° C. The reaction mixture was allowed to warm to -20° C. It was stirred at -20° C. for 30 minutes. The reaction mixture was then cooled to -35° C. A Grignard-type reaction was carried out by adding excess cyclohexanone (510 mg, 5.20 mmol) to the solution of the organocalcium reagent via a disposable syringe at -35° C. The resulting mixture was gradually warmed to room temperature and was stirred at room temperature for 30 minutes. The reaction mixture was again cooled to -35° C. Neutral H2O (distilled water, 20 mL) was added at -35° C. After being warmed to room temperature, the reaction mixture was filtered through a small pad of Celite™ filter agent (available from Aldrich Chemical Co., Milwaukee, Wis.) and was washed with Et2O (50 mL). The aqueous layer was extracted with Et2O (3×30 mL). The combined organic phases were washed with H2O (15 mL), and dried over anhydrous MgSO4. Removal of solvent and flash-column chromatography on silica gel (100 g, 230-400 mesh, available from EM Science; Gibbstown, N.J.) afforded 1-(p-methylphenyl)cyclohexanol (417 mg, 86% yield) as white crystals: mp 53°-55° C.; IR (KBr) 3419, 3030, 2935, 2843, 1514, 1446, 1392, 1134, 1036, 964, 810 cm1 ; 1H NMR (200 MHz, CDCl3) δ 7.35-7.45 (m, 2 H), 7.10-7.20 (m, 2 H), 2.33 (s, 3 H), 1.55-1.85 (m, 11 H); 13C NMR (50 MHz, CDCl3) δ 146.5, 136.2, 128.9, 124.5, 72.9, 38.9, 25.5, 22.2, 20.9. Known compound: IR, see Sadtler 36367; 1H-NMR, see Sadtler 21529; 13C-NMR, see Sadtler 5269.
Name
calcium
Quantity
3.07 mmol
Type
reactant
Reaction Step One
Name
lithium biphenylide
Quantity
6.15 mmol
Type
reactant
Reaction Step One
Name
Quantity
4.91 mmol
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
324 mg
Type
reactant
Reaction Step Two
Quantity
510 mg
Type
reactant
Reaction Step Three
[Compound]
Name
organocalcium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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